3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine
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Overview
Description
3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C7H5BrF3NO It is a pyridine derivative that features bromine, methoxy, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine typically involves the bromination of 2-methoxy-5-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine is unique due to the presence of both methoxy and trifluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H5BrF3NO2 |
---|---|
Molecular Weight |
272.02 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5BrF3NO2/c1-13-6-5(8)2-4(3-12-6)14-7(9,10)11/h2-3H,1H3 |
InChI Key |
XXVVISCRHPFNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)OC(F)(F)F)Br |
Origin of Product |
United States |
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